Evidence Dimension 1: Structural Differentiation via 3-Methoxy Substitution vs. Unsubstituted Pyrrolidine Core
The target compound incorporates a methoxy group at the pyrrolidine 3-position, which is absent in the direct des-methoxy analog 1-(3-bromophenylsulfonyl)pyrrolidine (CAS 214210-14-7). This structural difference alters the hydrogen-bond acceptor count from 3 (in the unsubstituted analog) to 4 (in the target compound) and introduces a chiral center (racemic mixture unless enantiopure synthesis specified), directly impacting three-dimensional shape and target recognition [1]. In the broader sulfonyl pyrrolidine class, modification at the pyrrolidine ring position has been shown to affect MMP-2 inhibitory potency by >10-fold, demonstrating that even subtle ring substitutions critically influence biological activity [2].
| Evidence Dimension | Pyrrolidine ring hydrogen-bond acceptor count / chirality |
|---|---|
| Target Compound Data | 4 H-bond acceptors; chiral at C3 (racemic unless specified) |
| Comparator Or Baseline | 1-(3-Bromophenylsulfonyl)pyrrolidine: 3 H-bond acceptors; achiral pyrrolidine ring |
| Quantified Difference | +1 H-bond acceptor; +1 stereocenter (racemic) |
| Conditions | Calculated molecular descriptors (PubChem / ChemSrc) |
Why This Matters
The additional methoxy group alters both physicochemical properties and three-dimensional topology, which directly impacts molecular recognition, solubility, and metabolic stability profiles—key criteria for lead compound selection.
- [1] PubChem. 1-((3-Bromophenyl)sulfonyl)pyrrolidine. CID 7213287. https://pubchem.ncbi.nlm.nih.gov/compound/7213287 (accessed 2026-05-10). View Source
- [2] Cheng, X.-C.; Wang, R.-L.; Dong, W.-H.; et al. Design, synthesis and evaluation of novel sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorg. Med. Chem. 2008, 16 (8), 4441-4451. View Source
